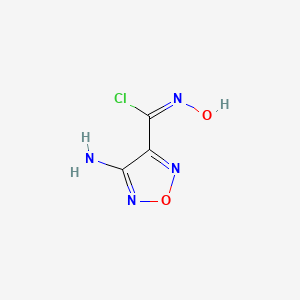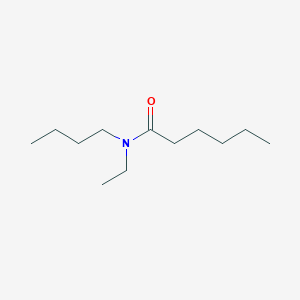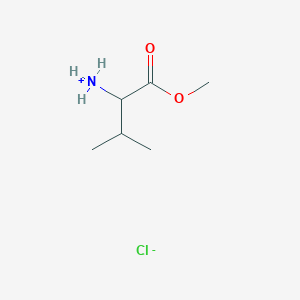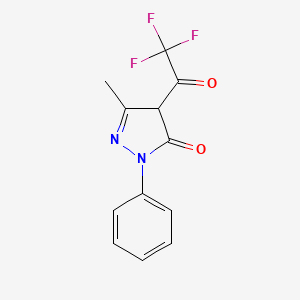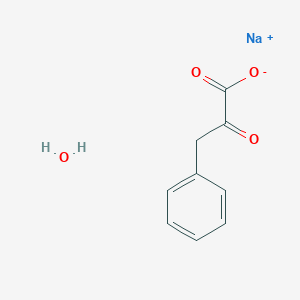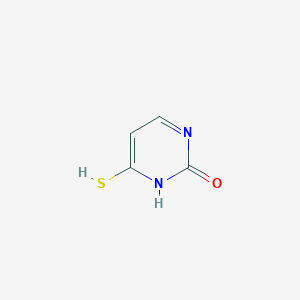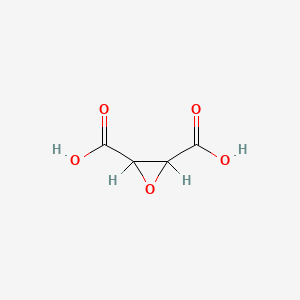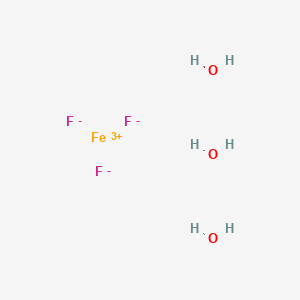
Ferric fluoride trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric fluoride trihydrate, also known as iron(III) fluoride trihydrate, is an inorganic compound with the chemical formula FeF₃·3H₂O. It appears as pale green crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric fluoride trihydrate can be synthesized through several methods. One common approach involves the reaction of ferric chloride with hydrogen fluoride: [ \text{FeCl}_3 + 3 \text{HF} \rightarrow \text{FeF}_3 + 3 \text{HCl} ] The resulting ferric fluoride can then be hydrated to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the evaporation of a hydrofluoric acid solution containing ferric ions at room temperature or slightly elevated temperatures. This process yields the α and β polymorphs of this compound .
Chemical Reactions Analysis
Types of Reactions: Ferric fluoride trihydrate undergoes various chemical reactions, including:
Oxidation: Ferric fluoride can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to iron(II) fluoride under specific conditions.
Substitution: Ferric fluoride can participate in substitution reactions, where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as hydrogen gas or metals.
Reduction: Reactions with strong reducing agents like lithium or sodium.
Substitution: Reactions with halide salts or other anionic compounds.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of iron(II) fluoride and other reduced iron species.
Substitution: Formation of various iron halides and other substituted compounds
Scientific Research Applications
Ferric fluoride trihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ferric fluoride trihydrate involves its ability to interact with various molecular targets and pathways:
Catalysis: Acts as a catalyst by providing active sites for chemical reactions, facilitating the formation of desired products.
Bioimaging: Forms complexes with iron ions, enhancing fluorescence and enabling the detection of iron in biological samples.
Medical Applications: Binds to phosphate ions in the gastrointestinal tract, reducing phosphate absorption and helping manage hyperphosphatemia in patients with chronic kidney disease.
Comparison with Similar Compounds
Ferric fluoride trihydrate can be compared with other similar compounds, such as:
Iron(III) Chloride: Unlike ferric fluoride, iron(III) chloride is more commonly used in industrial applications and has different solubility properties.
Manganese(III) Fluoride: Similar in structure but has different catalytic properties and applications.
Cobalt(III) Fluoride: Also used as a catalyst but has higher toxicity and different reactivity compared to ferric fluoride
Properties
IUPAC Name |
iron(3+);trifluoride;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILAUHRDSUSGOG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[F-].[F-].[F-].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3FeH6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660183 |
Source


|
| Record name | Iron(3+) fluoride--water (1/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15469-38-2 |
Source


|
| Record name | Iron(3+) fluoride--water (1/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


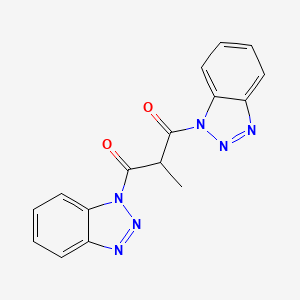
![3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B7780613.png)
![2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7780620.png)
